4,5-Dichloro-2-fluoro-3-methylphenol

Description

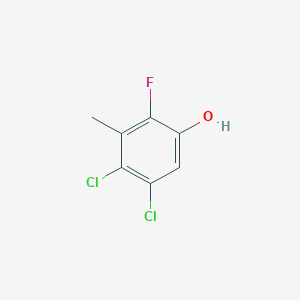

4,5-Dichloro-2-fluoro-3-methylphenol is a halogenated phenolic compound characterized by a benzene ring substituted with two chlorine atoms at positions 4 and 5, a fluorine atom at position 2, and a methyl group at position 2. This structural configuration imparts unique physicochemical properties, including increased acidity due to electron-withdrawing halogens and enhanced hydrophobicity from the methyl group. While direct data on this compound is scarce in the provided evidence, its analogs (e.g., chlorinated phenols) are widely studied for applications in agrochemicals, pharmaceuticals, and polymer stabilizers .

Properties

IUPAC Name |

4,5-dichloro-2-fluoro-3-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-3-6(9)4(8)2-5(11)7(3)10/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYKYFJYXOYYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Cl)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluoro-3-methylphenol typically involves the chlorination and fluorination of a methylphenol precursor. The reaction conditions often require the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized reactors. The process is optimized for high yield and purity, often involving multiple purification steps to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-fluoro-3-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove halogen atoms or to modify the phenol group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4,5-Dichloro-2-fluoro-3-methylphenol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluoro-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Acidity: The fluorine and chlorine substituents in this compound lower its pKa compared to 4-Chloro-2-methylphenol (pKa 9.8), aligning it closer to 2,4-Dichlorophenol (pKa 7.7). This increased acidity enhances solubility in basic environments .

Toxicity: The compound’s acute toxicity is likely higher than 4-Chloro-2-methylphenol due to additional halogenation but lower than 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol, which exhibits extreme persistence and bioaccumulation .

Research Findings and Implications

Environmental Impact: Chlorinated phenols like 4-Chloro-2-methylphenol are classified as "persistent" with moderate biodegradability . The fluorine in this compound may reduce microbial degradation, increasing environmental retention.

Safety Considerations: Handling precautions for halogenated phenols (e.g., respiratory protection, skin avoidance) outlined in apply broadly to this compound .

Limitations and Data Gaps

- No direct experimental data (e.g., solubility, LD50) exists for this compound in the provided evidence; estimates rely on substituent effects.

- Long-term ecotoxicological studies are needed to assess bioaccumulation and chronic exposure risks.

Biological Activity

4,5-Dichloro-2-fluoro-3-methylphenol (DCFM) is an organic compound characterized by a complex structure that includes two chlorine atoms, one fluorine atom, and one methyl group attached to a phenolic ring. Its molecular formula is CHClF. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

DCFM is classified as a halogenated phenol, which contributes to its unique chemical reactivity. The synthesis of DCFM typically involves chlorination and fluorination processes applied to a methylphenol precursor. The presence of halogens enhances its binding affinity to various biomolecules, making it a candidate for drug discovery and development.

The biological activity of DCFM is primarily attributed to its interaction with enzymes and receptors. The halogen substituents can influence the compound's affinity for these targets, potentially modulating their activity. The mechanism may involve redox reactions or the inhibition of specific enzymatic pathways, which can lead to therapeutic effects.

Antibacterial Properties

Recent studies have indicated that compounds similar to DCFM exhibit significant antibacterial activity against various pathogens. For instance, research on related compounds has shown effectiveness against Escherichia coli, Streptococcus aureus, and Pseudomonas aeruginosa . Molecular docking studies further support these findings by demonstrating strong interactions with bacterial enzymes such as tyrosyl-tRNA synthetase and dihydroorotate dehydrogenase .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 2-Chloro-5-fluoro phenol | E. coli | 15 |

| 2-Chloro-5-fluoro phenol | S. aureus | 18 |

| DCFM | E. coli | TBD |

| DCFM | S. aureus | TBD |

Study 1: Antibacterial Efficacy

A study conducted on related phenolic compounds demonstrated that the introduction of halogen substituents significantly enhanced antibacterial efficacy. The disc diffusion method revealed that DCFM could potentially exhibit comparable or superior activity against gram-positive and gram-negative bacteria compared to standard antibiotics like amoxicillin .

Study 2: Molecular Docking Analysis

Molecular docking studies have been performed on DCFM to evaluate its binding affinity to various proteins involved in bacterial metabolism. The results indicated that the compound could effectively bind to target sites, suggesting a mechanism for its antibacterial properties. These findings highlight the potential of DCFM as a lead compound in antibiotic development .

Toxicological Considerations

While exploring the biological activities of DCFM, it is crucial to consider its safety profile. Preliminary toxicological assessments are necessary to evaluate the potential adverse effects associated with its use in therapeutic applications. Ongoing research aims to establish safe dosage levels and identify any potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.